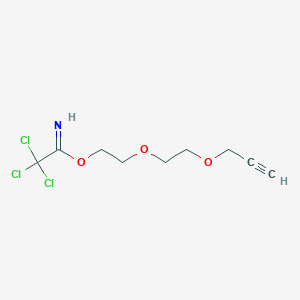
2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate is an organic compound that belongs to the class of trichloroacetimidates. These compounds are known for their utility in organic synthesis, particularly in the formation of esters and ethers. The presence of the trichloroacetimidate group makes this compound highly reactive and useful in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate typically involves the reaction of 2-(2-Prop-2-ynoxyethoxy)ethanol with 2,2,2-trichloroacetonitrile in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction proceeds through the formation of an imidate intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloroacetimidate group can be substituted with other nucleophiles, leading to the formation of new compounds.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and trichloroacetamide.
Esterification: The compound can react with carboxylic acids to form esters.
Common Reagents and Conditions
Bases: Common bases used in reactions with this compound include sodium hydroxide and potassium carbonate.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as Lewis acids may be used to enhance the reaction rates.
Major Products Formed
Esters: Formed through esterification reactions with carboxylic acids.
Alcohols: Formed through hydrolysis reactions.
Substituted Imidates: Formed through substitution reactions with various nucleophiles.
Applications De Recherche Scientifique
2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate has several applications in scientific research:
Organic Synthesis: Used as a reagent for the formation of esters and ethers.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of functionalized polymers and materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying their functions and interactions.
Mécanisme D'action
The mechanism of action of 2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate involves the activation of the trichloroacetimidate group, which can then react with various nucleophiles. The trichloroacetimidate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of new bonds and the generation of various products depending on the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 2,2,2-trichloroacetimidate: Used for the preparation of t-butyl esters and ethers.
Benzyl 2,2,2-trichloroacetimidate: Used in the benzylation of hydroxy groups.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Used for the formation of 2-trimethylsilylethyl esters.
Uniqueness
2-(2-Prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate is unique due to the presence of the prop-2-ynoxyethoxy group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in applications where other trichloroacetimidates may not be as effective.
Propriétés
Formule moléculaire |
C9H12Cl3NO3 |
|---|---|
Poids moléculaire |
288.6 g/mol |
Nom IUPAC |
2-(2-prop-2-ynoxyethoxy)ethyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C9H12Cl3NO3/c1-2-3-14-4-5-15-6-7-16-8(13)9(10,11)12/h1,13H,3-7H2 |
Clé InChI |
MOICRSIAGVXQFQ-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOC(=N)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















